Desbutyl lumefantrine is classified as an antimalarial agent. Its chemical structure is derived from lumefantrine, which is a synthetic derivative of artemisinin. The compound's chemical formula is , and it is characterized by the presence of multiple chlorine atoms and a nitrogen atom within its structure .
The specific conditions for synthesis can vary based on the desired purity and yield but generally involve controlled temperature and solvent systems conducive to the enzymatic reactions.
Desbutyl lumefantrine's molecular structure consists of a complex arrangement that includes:
The molecular weight of desbutyl lumefantrine is approximately 472.83 g/mol, and its structural configuration allows it to effectively bind to targets involved in malaria pathogenesis .
Desbutyl lumefantrine participates in several chemical reactions, primarily as a result of its metabolic pathways:
Desbutyl lumefantrine exerts its antimalarial effects through several mechanisms:
Research indicates that desbutyl lumefantrine may also play a role in prolonging the half-life of lumefantrine, thus improving treatment outcomes against malaria .
Desbutyl lumefantrine finds application primarily in pharmacology as follows:
Desbutyl-lumefantrine (DBL), the primary active metabolite of lumefantrine, exerts potent antimalarial activity by targeting heme detoxification pathways in Plasmodium falciparum. Within the parasite’s acidic digestive vacuole, DBL binds free heme (ferriprotoporphyrin IX) generated during hemoglobin catabolism. This binding inhibits the crystallization of toxic heme into inert hemozoin, leading to cytotoxic heme accumulation. The accumulated heme induces oxidative membrane damage and lyses the parasite [1] [4] [5]. DBL’s geometric mean 50% inhibitory concentration (IC50) against laboratory-adapted strains (9.0 nM for chloroquine-sensitive 3D7; 9.5 nM for chloroquine-resistant W2mef) is significantly lower than lumefantrine’s IC50 (65.2 nM and 55.5 nM, respectively), indicating superior target affinity [1] [2]. Structural analyses suggest DBL’s dealkylated side chain enhances π-π stacking with heme’s porphyrin ring, optimizing binding efficiency compared to the parent compound [5].
| Plasmodium Strain | DBL IC50 (nM) | Lumefantrine IC50 (nM) | Potency Ratio (Lumefantrine/DBL) |
|---|---|---|---|
| 3D7 (CQ-sensitive) | 9.0 (5.7–14.4) | 65.2 (42.3–100.8) | 7.2× |
| W2mef (CQ-resistant) | 9.5 (7.5–11.9) | 55.5 (40.6–75.7) | 5.8× |
DBL demonstrates equivalent potency against both chloroquine-resistant (W2mef) and chloroquine-sensitive (3D7) P. falciparum strains, with IC50 values differing by <6% (9.5 nM vs. 9.0 nM) [1]. This non-cross-resistance profile stems from mechanistic distinctions: Chloroquine resistance primarily involves mutations in the Pfcrt transporter that reduce drug accumulation in the digestive vacuole. DBL’s efficacy against resistant strains suggests independent uptake mechanisms or enhanced binding kinetics that overcome efflux-based resistance [5] [8]. Field isolate studies confirm DBL’s enhanced activity against multidrug-resistant P. falciparum and P. vivax, with IC50 values consistently 4–8 times lower than lumefantrine [1] [2] [6]. Synergistic interactions with artemisinins further amplify its efficacy against resistant parasites, as evidenced by fractional inhibitory concentration (FIC) sums of 0.87–0.98 for DBL-dihydroartemisinin combinations [1].
DBL disrupts hemozoin formation with greater efficiency than lumefantrine. Magneto-optical hemozoin quantification assays reveal that DBL achieves 50% hemozoin inhibition at lower concentrations than lumefantrine within 6–10 hours of exposure [3]. This rapid inhibition correlates with early ring-stage activity, as hemozoin production initiates in parasites aged 6–12 hours [3]. DBL also impairs nucleic acid synthesis by depleting hypoxanthine uptake—a precursor for parasitic DNA/RNA synthesis. Tritiated hypoxanthine uptake assays demonstrate DBL’s IC50 of <10 nM, indicating dual targeting of heme detoxification and nucleotide metabolism [1] [2]. The metabolite’s synergy with dihydroartemisinin (FIC = 0.92–0.94) arises from complementary mechanisms: artemisinins generate free radicals damaging parasitic proteins, while DBL sustains heme-mediated toxicity and replication arrest [1] [6].
| Compound | Primary Target | Hemozoin Inhibition Efficiency | Stage-Specific Activity |
|---|---|---|---|
| Desbutyl-lumefantrine | Heme polymerization | High (IC50 <10 nM) | Early ring to trophozoite |
| Lumefantrine | Heme crystallization | Moderate (IC50 >55 nM) | Trophozoite-dominated |
| Chloroquine | Heme dimerization | Variable (strain-dependent) | Trophozoite |
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0